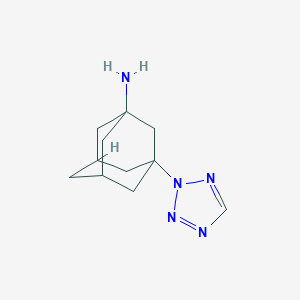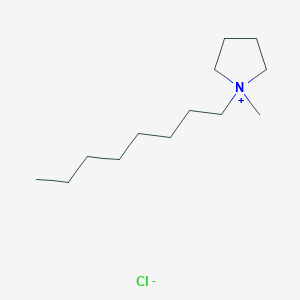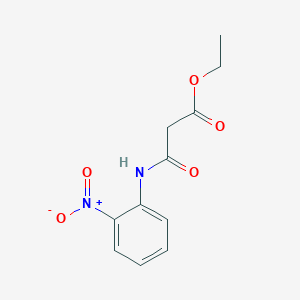
3-(2H-Tetrazol-2-YL)-1-adamantanamine
Vue d'ensemble
Description
Tetrazoles are a class of synthetic organic compounds that contain a five-member ring of four nitrogen atoms and one carbon atom . The “3-(2H-Tetrazol-2-YL)-1-adamantanamine” likely refers to a compound that includes a tetrazole group attached to an adamantanamine structure. Adamantanamine (or Amantadine) is a medication known for its antiviral and antiparkinsonian properties .
Molecular Structure Analysis
Tetrazoles are five-membered aza compounds with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds . The molecular structure of “3-(2H-Tetrazol-2-YL)-1-adamantanamine” would likely include these characteristics, but specific structural details are not available.Chemical Reactions Analysis
Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They also undergo reactions with few active metals and produce new compounds which can be explosive to shocks .Physical And Chemical Properties Analysis
Tetrazoles are generally crystalline and odorless. They show melting point temperatures at around 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique
Antiviral Properties
One significant application of compounds similar to 3-(2H-Tetrazol-2-YL)-1-adamantanamine is in the field of antiviral research. For instance, 2-adamantyl-5-aryl-2H-tetrazoles, a related compound, have been found to exhibit moderate inhibitory activity against the influenza A (H1N1) virus. Notably, certain derivatives of these compounds have shown higher antiviral selectivity indexes than reference drugs like rimantadine (Mikolaichuk et al., 2021). Additionally, another study synthesized and evaluated the anti-influenza activity of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, which revealed their high inhibitory activity against H1N1 influenza A viruses, although with a relatively low selectivity (Seliverstova et al., 2018).
Synthesis and Structure Analysis
The synthesis and structural analysis of such compounds also represent a critical area of scientific research. Studies have detailed the synthesis process of 2-adamantyl-5-aryl-2H-tetrazoles and their structural properties using various spectroscopy methods and thermal analysis (Mikolaichuk et al., 2021). These findings are crucial in understanding the properties and potential applications of these compounds in various fields.
Coordination Polymers and Network Structures
3-(2H-Tetrazol-2-YL)-1-adamantanamine and similar compounds have been explored in the synthesis of coordination polymers with open-network structures. For example, the use of tetrazolato/halido coordination polymers exhibits potential for forming structures with interesting properties like zeolitic structures and potential applications in areas like gas adsorption (Boldog et al., 2014).
Fungicidal Activity
These compounds have also been researched for their potential fungicidal activity. A study on N-(Ad)-1,5,3-dithiazepanes, which are related to 3-(2H-Tetrazol-2-YL)-1-adamantanamine, demonstrated fungicidal activity against phytopathogenic fungi (Rakhimova et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-(tetrazol-2-yl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c12-10-2-8-1-9(3-10)5-11(4-8,6-10)16-14-7-13-15-16/h7-9H,1-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMQDDARRYBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672523 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2H-Tetrazol-2-YL)-1-adamantanamine | |
CAS RN |
915922-22-4 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B3058672.png)
![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)


![Carbamic acid, N-[[(2R)-3-(2,2-dimethyl-1-oxopropyl)-5-[(2,2-dimethyl-1-oxopropyl)amino]-2,3-dihydro-2-phenyl-1,3,4-thiadiazol-2-yl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B3058680.png)





![6-Methyl-4-oxo-1,4-dihydro-[1,5]naphthyridine-3-carbonitrile](/img/structure/B3058687.png)

